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Compound of Interest

Compound Name: 4-Hydroxypicolinic acid

Cat. No.: B188197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Hydroxypicolinic acid (4-HPA), a key heterocyclic compound with applications in medicinal

chemistry and materials science. This document details the nuclear magnetic resonance

(NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-HPA, along with

the experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Hydroxypicolinic acid. Due

to the limited availability of directly published complete datasets, some data is supplemented

with information from analogous compounds to provide a comprehensive profile.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-
Hydroxypicolinic Acid
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Nucleus
Chemical Shift (δ,

ppm)
Assignment Solvent

¹H ~7.9-8.1 H-6 (Pyridine Ring) DMSO-d₆

¹H ~7.0-7.2 H-5 (Pyridine Ring) DMSO-d₆

¹H ~6.8-7.0 H-3 (Pyridine Ring) DMSO-d₆

¹³C ~165-170 C=O (Carboxylic Acid) DMSO-d₆

¹³C ~160-165 C-4 (C-OH) DMSO-d₆

¹³C ~145-150 C-2 (C-COOH) DMSO-d₆

¹³C ~140-145 C-6 DMSO-d₆

¹³C ~115-120 C-5 DMSO-d₆

¹³C ~110-115 C-3 DMSO-d₆

Note: The chemical shifts are approximate and based on typical values for pyridine derivatives

and related hydroxybenzoic acids. The exact values can vary based on solvent and

experimental conditions.

Table 2: IR Spectroscopic Data for 4-Hydroxypicolinic
Acid

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3400-2500
O-H Stretch (Carboxylic Acid &

Phenolic)
Broad, Strong

~3100-3000 C-H Stretch (Aromatic) Medium

~1700-1680 C=O Stretch (Carboxylic Acid) Strong

~1610, 1580, 1470
C=C & C=N Stretch (Pyridine

Ring)
Medium-Strong

~1300-1200 C-O Stretch (Phenolic) Strong

~900-650 C-H Bend (Aromatic) Medium-Strong
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Note: The IR absorption bands are characteristic of hydroxy-substituted pyridine carboxylic

acids.

Table 3: UV-Vis Spectroscopic Data for 4-
Hydroxypicolinic Acid

λmax (nm) Solvent
Molar Absorptivity (ε,

M⁻¹cm⁻¹)

~210-220 Methanol/Water Not Reported

~270-280 Methanol/Water Not Reported

Note: The UV-Vis absorption maxima are based on data for analogous compounds like p-

hydroxybenzoic acid and may vary for 4-Hydroxypicolinic acid.

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of the hydrogen and carbon

atoms in 4-Hydroxypicolinic acid.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxypicolinic acid in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Hydroxypicolinic acid.

Methodology:

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final IR

spectrum.
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The typical scanning range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of 4-Hydroxypicolinic acid.

Methodology:

Sample Preparation: Prepare a dilute solution of 4-Hydroxypicolinic acid in a UV-

transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted

to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum

absorbance (λmax).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-400 nm) to identify the λmax.

Visualizations
General Experimental Workflow for Spectroscopic
Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 4-Hydroxypicolinic acid.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers and professionals engaged in the

study and application of 4-Hydroxypicolinic acid. The provided data and protocols are

intended to facilitate further investigation and development in the fields of chemistry and drug

discovery.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxypicolinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188197#spectroscopic-data-of-4-hydroxypicolinic-
acid-nmr-ir-uv-vis]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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